molecular formula C9H11ClN2O B1310919 (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride CAS No. 1004644-49-8

(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride

Cat. No.: B1310919
CAS No.: 1004644-49-8
M. Wt: 198.65 g/mol
InChI Key: FTFAZDYCVNYWQM-SNAWJCMRSA-N
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Description

(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-acryloyl chloride, with CAS number 125680-80-4, is a high-purity chemical intermediate of significant value in medicinal chemistry and drug discovery research. Its primary research application is as a key building block in the synthesis of biologically active molecules, particularly protein kinase inhibitors. The molecule features an α,β-unsaturated carbonyl system in an acryloyl chloride group, which is highly reactive and allows for further functionalization, often through acylation reactions with amines to form acrylamide derivatives. These acrylamides are critical structural motifs found in many covalent inhibitors. A prominent application documented in scientific literature is its use in the synthesis of analogs targeting Bruton's tyrosine kinase (BTK) (PubMed) . Researchers utilize this compound to introduce a covalent binding warhead into lead compounds, enabling the formation of an irreversible bond with cysteine residues in the active site of target kinases. This mechanism of action is a cornerstone of targeted covalent inhibitor design. As a supplier, we provide this intermediate to support the development of novel therapeutic agents, specifically in the fields of oncology and immunology. The product is offered with detailed analytical data, including NMR and HPLC-MS, to ensure batch-to-batch consistency and support rigorous research standards. Handle with care; this compound is moisture-sensitive and should be stored under an inert atmosphere. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-3-12-7(2)8(6-11-12)4-5-9(10)13/h4-6H,3H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFAZDYCVNYWQM-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride typically involves the reaction of (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:

(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acrylic acid+SOCl2(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride+SO2+HCl\text{(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acrylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acrylic acid+SOCl2​→(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles, adding across the double bond of the acryloyl moiety.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acrylic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols. Conditions typically involve anhydrous solvents like dichloromethane or tetrahydrofuran.

    Michael Addition: Nucleophiles like thiols, amines, and enolates. Conditions may include the use of bases like triethylamine or sodium hydride.

    Hydrolysis: Water or aqueous solutions under mild acidic or basic conditions.

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Michael Adducts: Resulting from addition reactions.

    Acrylic Acid: Produced from hydrolysis.

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of amides, esters, and thioesters.

    Polymer Chemistry: Can be used to introduce functional groups into polymer backbones.

Biology and Medicine:

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds, particularly those containing pyrazole moieties which are known for their biological activity.

Industry:

    Material Science: Utilized in the synthesis of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride primarily involves its reactivity as an electrophile. The acryloyl chloride moiety is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The pyrazole ring can also participate in interactions with biological targets, potentially influencing enzyme activity or receptor binding.

Comparison with Similar Compounds

Key Comparative Analysis

Substituent Effects
  • Pyrazolyl Group (Target Compound): The 1-ethyl-5-methylpyrazol-4-yl group is a nitrogen-rich heterocycle, which may enhance solubility in polar solvents compared to purely aromatic substituents.
  • Furyl Group () : The oxygen-containing furyl substituent confers moderate electron-withdrawing effects, increasing reactivity toward nucleophiles. However, furans are less basic than pyrazoles, which may limit stability in acidic conditions .
  • Halogenated Phenyl Groups () : Chlorine and bromine substituents provide strong electron-withdrawing effects, accelerating electrophilic reactivity. The dichlorophenyl derivative in exhibits a higher melting point (84–86°C), likely due to enhanced crystallinity from halogenated aromatic stacking .

Biological Activity

(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential applications in drug development.

  • CAS Number : 512809-25-5
  • Molecular Formula : C₉H₁₁ClN₂O
  • Molecular Weight : 198.65 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural features, particularly the pyrazole ring and the acrylic acid moiety. These components allow for interactions with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially influencing metabolic pathways.
  • Receptor Interaction : The presence of the acrylic acid group may facilitate covalent bonding with target proteins, altering their function and activity.

Antitumor Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those containing the (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL) structure. Research indicates that compounds with similar scaffolds exhibit significant antiproliferative effects against various cancer cell lines, including:

Cancer Type Cell Line Activity
Lung CancerA549Inhibition observed
Breast CancerMDA-MB-231Significant antiproliferation
Liver CancerHepG2Notable growth inhibition
Colorectal CancerHCT116Moderate to high inhibition

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

Pyrazole derivatives have also been studied for their anti-inflammatory properties. The compound may exhibit selective inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes.

A comparative analysis of various pyrazole derivatives showed that some exhibited IC50 values ranging from 0.034 to 0.052 μM against COX enzymes, indicating potent anti-inflammatory activity . The selectivity index for some derivatives was notably high, suggesting a favorable safety profile.

Synthesis and Evaluation

A study focused on synthesizing several pyrazole derivatives, including this compound, evaluated their biological activities through in vitro assays. The results indicated that these compounds not only inhibited cancer cell proliferation but also showed promise in reducing inflammation through COX inhibition .

Safety and Toxicity

Toxicological assessments revealed that certain derivatives had minimal adverse effects on vital organs such as the liver and kidneys, suggesting a favorable safety profile for future therapeutic applications .

Q & A

Q. Q1. What are the key synthetic routes for (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-acryloyl chloride, and how can side reactions be minimized?

A1. The compound can be synthesized via nucleophilic substitution or acylation reactions. A common approach involves reacting 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with acryloyl chloride derivatives. For example, similar pyrazole carbaldehydes undergo nucleophilic substitution with phenol derivatives in the presence of K₂CO₃ . To minimize side reactions (e.g., polymerization of the acryloyl group), use low temperatures (0–5°C), anhydrous conditions, and inhibitors like hydroquinone. Continuous flow synthesis (as demonstrated for acryloyl chloride in ) improves reaction control and safety.

Q. Q2. What analytical techniques are recommended for characterizing this compound’s purity and stereochemistry?

A2.

  • NMR Spectroscopy : Confirm E-configuration of the acryloyl double bond via coupling constants (J ≈ 12–16 Hz for trans protons).
  • HPLC-MS : Assess purity and detect trace byproducts (e.g., Z-isomer or hydrolyzed derivatives).
  • X-ray Crystallography : Resolve stereochemistry and molecular packing (as in pyrazole derivatives ).
  • FT-IR : Verify acryloyl C=O (∼1700 cm⁻¹) and C-Cl (∼750 cm⁻¹) stretches.

Q. Q3. How should this compound be stored to ensure stability?

A3. Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent light-induced degradation. Stabilize with 0.1% hydroquinone monomethyl ether (MEHQ) to inhibit polymerization . Avoid moisture, as hydrolysis generates acrylic acid and HCl, compromising reactivity.

Q. Q4. What are the primary research applications of this compound?

A4. It serves as:

  • Acylating agent : Introduces acryloyl groups into nucleophiles (amines, alcohols) for polymer synthesis or drug conjugates .
  • Pharmaceutical intermediate : Pyrazole-acryloyl hybrids are explored for bioactivity (e.g., enzyme inhibition ).
  • Crosslinker : In hydrogels or stimuli-responsive materials due to its reactive α,β-unsaturated carbonyl group.

Advanced Research Questions

Q. Q5. How do steric and electronic effects of the pyrazole substituents influence the reactivity of the acryloyl group?

A5. The 1-ethyl and 5-methyl groups on the pyrazole ring increase steric hindrance, potentially slowing acylation reactions. Electron-donating substituents (e.g., methyl) may reduce electrophilicity of the acryloyl chloride, requiring stronger nucleophiles or catalysts. Computational studies (DFT) can map charge distribution and predict reaction sites .

Q. Q6. What strategies resolve contradictions in reported bioactivity data for pyrazole-acryloyl derivatives?

A6. Discrepancies may arise from:

  • Impurity profiles : Use HPLC-MS to verify batch consistency .
  • Assay conditions : Standardize protocols (e.g., buffer pH, incubation time) for enzyme inhibition studies.
  • Structural analogs : Compare activity of (2E)-isomer vs. Z-isomer or hydrolyzed products .

Q. Q7. How can reaction mechanisms involving this compound be elucidated experimentally?

A7.

  • Kinetic studies : Monitor reaction progress via in-situ FT-IR or NMR to identify intermediates.
  • Isotopic labeling : Use D₂O or ¹³C-acryloyl chloride to trace proton/carbon pathways.
  • Trapping experiments : Add radical scavengers (e.g., TEMPO) to test for radical-mediated pathways in polymerization .

Q. Q8. What computational tools are effective for designing derivatives with enhanced properties?

A8.

  • Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using PyMOL or AutoDock .
  • QSAR modeling : Correlate substituent effects with bioactivity or solubility .
  • MD simulations : Study polymer network formation and mechanical behavior .

Q. Q9. How can degradation products be identified and quantified during storage or reactions?

A9.

  • LC-TOF-MS : Detect low-abundance degradation species (e.g., hydrolysis products).
  • Accelerated stability testing : Expose samples to heat/humidity and analyze via TGA-DSC to model shelf life .
  • GC-MS : Monitor volatile byproducts (e.g., HCl gas) under thermal stress .

Q. Q10. What safety protocols are critical when handling this compound?

A10.

  • Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats (flammable liquid ).
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

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